5-Fluoro-6-iodopyridin-3-amine

Catalog No.
S8430005
CAS No.
M.F
C5H4FIN2
M. Wt
238.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-6-iodopyridin-3-amine

Product Name

5-Fluoro-6-iodopyridin-3-amine

IUPAC Name

5-fluoro-6-iodopyridin-3-amine

Molecular Formula

C5H4FIN2

Molecular Weight

238.00 g/mol

InChI

InChI=1S/C5H4FIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2

InChI Key

IAGQLHAGQUJIAJ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1F)I)N

Canonical SMILES

C1=C(C=NC(=C1F)I)N

5-Fluoro-6-iodopyridin-3-amine is a nitrogen-containing heterocyclic compound characterized by a pyridine ring that has a fluorine atom at the 5-position and an iodine atom at the 6-position, along with an amino group at the 3-position. This compound has gained attention in medicinal chemistry due to its potential applications in drug development and as an intermediate in the synthesis of various biologically active molecules. The molecular formula of 5-Fluoro-6-iodopyridin-3-amine is C5_5H4_4FIN2_2, and it has a molecular weight of approximately 238.00 g/mol. Its unique structural properties contribute to its reactivity and biological activity, making it a subject of interest in both academic and industrial research.

, including:

  • Amination Reactions: The compound can participate in amination reactions where the iodo group can be replaced by an amino group, enhancing its functionality.
  • Halogen Exchange: The fluorine and iodine atoms can be exchanged with other halogens or functional groups using appropriate reagents, allowing for the synthesis of diverse derivatives.
  • Substitution Reactions: The compound's structure allows for electrophilic aromatic substitution, particularly at the positions adjacent to the amino group.

These reactions are typically facilitated by catalysts such as copper or palladium, which are employed for various coupling reactions and halogen exchange processes.

The biological activity of 5-Fluoro-6-iodopyridin-3-amine is primarily linked to its role as a pharmacophore in drug design. Compounds with similar structures have been investigated for their potential as:

  • Tyrosine Kinase Inhibitors: These compounds show promise in cancer therapy by inhibiting specific kinases involved in tumor growth and proliferation.
  • Antimicrobial Agents: Some derivatives exhibit activity against various pathogens, making them candidates for antibiotic development.

Research into the interaction profiles of this compound with biological targets continues to reveal insights into its mechanism of action and potential therapeutic uses.

The synthesis of 5-Fluoro-6-iodopyridin-3-amine can be achieved through several methods:

  • Starting Material: The synthesis often begins with 2-amino-5-fluoropyridine.
  • Bromination: The introduction of bromine can be performed using N-bromosuccinimide in acetone under controlled conditions.
  • Iodination: Following bromination, iodine is introduced to yield the final product. This step may also utilize iodine in acetonitrile or other solvents to optimize yield.

These methods can be adjusted for scale-up production, ensuring high purity and yield suitable for pharmaceutical applications.

5-Fluoro-6-iodopyridin-3-amine finds applications across various fields:

  • Pharmaceutical Industry: It serves as a building block for synthesizing novel therapeutic agents, particularly in oncology and infectious disease treatment.
  • Material Science: The compound is explored for its potential use in developing materials with specific electronic properties due to its unique halogen substitutions.
  • Chemical Research: As an intermediate, it facilitates the synthesis of complex organic molecules and heterocycles that are crucial in drug discovery.

Studies on the interaction of 5-Fluoro-6-iodopyridin-3-amine with biological systems are essential for understanding its pharmacological properties. These include:

  • Binding Affinity Studies: Evaluating how well the compound binds to target proteins, such as kinases or receptors involved in disease pathways.
  • In vitro Assays: Testing the compound's biological activity against various cell lines to assess its efficacy and toxicity profiles.

Such studies help elucidate the compound's mechanism of action and guide further modifications to enhance its therapeutic potential.

Several compounds share structural similarities with 5-Fluoro-6-iodopyridin-3-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructureSimilarityUnique Features
2-Amino-5-bromo-pyridineVariesHighContains bromine instead of iodine
5-Iodo-pyridin-2-aminesVariesModerateLacks fluorine substitution
6-Fluoro-pyridin-3-aminesVariesHighDifferent halogen positioning
4-Iodopyridin-3-aminesVariesModerateLacks amino group
2-Bromo-5-fluoropyridinVariesHighContains bromine instead of iodine

Uniqueness

The uniqueness of 5-Fluoro-6-iodopyridin-3-amine lies in its specific combination of halogen (fluorine and iodine) and amino functionalities positioned on the pyridine ring. This distinct arrangement influences both its chemical reactivity and biological properties compared to similar compounds, making it a valuable candidate for further research and development in pharmaceuticals and materials science.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

237.94032 g/mol

Monoisotopic Mass

237.94032 g/mol

Heavy Atom Count

9

Dates

Last modified: 01-05-2024

Explore Compound Types